molecular formula C14H17N3 B5844004 (4-Dimethylamino-benzyl)-pyridin-2-yl-amine

(4-Dimethylamino-benzyl)-pyridin-2-yl-amine

Cat. No.: B5844004
M. Wt: 227.30 g/mol
InChI Key: WXQWZSULCDJOPQ-UHFFFAOYSA-N
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Description

(4-Dimethylamino-benzyl)-pyridin-2-yl-amine is an organic compound that features a pyridine ring substituted with a dimethylamino group and a benzylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylamino-benzyl)-pyridin-2-yl-amine typically involves the reaction of 4-dimethylaminopyridine with benzylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzylamine, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-benzyl)-pyridin-2-yl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Dimethylamino-benzyl)-pyridin-2-yl-amine is used as a catalyst in various organic reactions, including acylation and esterification reactions. Its ability to activate carbonyl compounds makes it a valuable tool in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It can be used to probe the binding sites of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of (4-Dimethylamino-benzyl)-pyridin-2-yl-amine involves its ability to act as a nucleophilic catalyst. The dimethylamino group increases the electron density on the pyridine ring, enhancing its nucleophilicity. This allows the compound to effectively participate in acylation and esterification reactions by activating carbonyl compounds and facilitating nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A similar compound with a dimethylamino group on the pyridine ring, commonly used as a catalyst in organic synthesis.

    Benzylamine: A compound with a benzyl group attached to an amine, used in various chemical reactions and as a building block in organic synthesis.

Uniqueness

(4-Dimethylamino-benzyl)-pyridin-2-yl-amine is unique due to the presence of both a dimethylamino group and a benzylamine group on the pyridine ring. This dual functionality enhances its reactivity and makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-10H,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQWZSULCDJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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